molecular formula C9H17NO5 B2623452 Methyl N-Boc-3-amino-2-hydroxypropanoate CAS No. 113525-87-4; 133153-76-1

Methyl N-Boc-3-amino-2-hydroxypropanoate

Cat. No.: B2623452
CAS No.: 113525-87-4; 133153-76-1
M. Wt: 219.237
InChI Key: DQTVOWNRRLNDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-Boc-3-amino-2-hydroxypropanoate is a chiral ester featuring a Boc (tert-butoxycarbonyl)-protected amine group, a hydroxyl group, and a methyl ester moiety. This compound is widely used as a protected intermediate in organic synthesis, particularly in peptide chemistry and the preparation of β-amino alcohols. Its stereochemistry and functional groups make it valuable for constructing complex molecules with controlled regioselectivity and stability under basic or nucleophilic conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-5-6(11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTVOWNRRLNDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113525-87-4
Record name methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate
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Scientific Research Applications

Chemical Properties and Structure

Methyl N-Boc-3-amino-2-hydroxypropanoate has the molecular formula C9H17NO5\text{C}_9\text{H}_{17}\text{NO}_5 and a molecular weight of approximately 219.23 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the amino group, which is commonly employed in peptide synthesis to protect the amine during reactions. The hydroxypropanoate moiety enhances its reactivity and utility in organic synthesis.

Scientific Research Applications

  • Peptide Synthesis
    • This compound serves as a building block in synthesizing peptides, especially those incorporating serine residues. Its Boc protection allows for selective reactions without interfering with the amino group.
    • It is particularly valuable for generating biologically active compounds that can target specific biological pathways, enhancing drug efficacy and minimizing side effects .
  • Synthesis of Amino Acid Derivatives
    • The compound is instrumental in asymmetric syntheses, providing pathways to various enantiomerically enriched amino acid derivatives. For example, it has been used to synthesize methyl N-Boc-2-deoxy-2-amino-l-erythroside and methyl N-Boc-2,3-dideoxy-3-amino-l-arabinopyranoside, which are important for constructing complex sugar analogs with potential biological activities .
  • Drug Development
    • This compound plays a crucial role in developing new drugs by serving as a precursor for compounds that can modulate neurotransmitter systems or other biological pathways . Its derivatives have been explored for their potential therapeutic applications in treating neurological disorders.
  • Biotechnology
    • In biotechnological applications, this compound is used to modify proteins to enhance their stability and functionality for various therapeutic applications. This includes improving the pharmacokinetic properties of protein-based drugs .
  • Cosmetic Formulations
    • The compound's properties make it suitable for use in cosmetic products, where it can improve skin hydration and provide anti-aging benefits due to its hydroxy functionalities .

Case Study 1: Peptidomimetics

A study demonstrated that β3-peptides synthesized from this compound exhibited remarkable stability against peptidases. These peptidomimetics showed potential for oral bioavailability and were capable of mimicking natural peptide hormones with significant biological activity .

Case Study 2: Enantiopure Synthesis

Research focused on synthesizing enantiopure N-Boc-β3-amino acid methyl esters highlighted the practical value of using this compound as a precursor. The study emphasized the avoidance of toxic reagents while achieving high yields of enantiomerically pure products, showcasing its utility in pharmaceutical chemistry .

Data Table: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Methyl L-serinateContains serine; no Boc protectionDirectly involved in neurotransmitter synthesis
Methyl L-threoninateHydroxyl group; similar backboneDifferent side chain influences properties
Methyl N-acetyl-L-alaninateAcetyl protection instead of BocDifferent protective group affects reactivity
Methyl L-cysteinateContains sulfur; no hydroxylUnique reactivity due to thiol presence

This table illustrates how this compound stands out due to its protective features that enhance stability and reactivity compared to other similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Groups and Reactivity

Methyl N-Boc-3-amino-2-hydroxypropanoate distinguishes itself from analogous compounds through its Boc-protected amine and hydroxyl groups. Key comparisons include:

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():

    • Contains a benzamide and hydroxyl group but lacks ester and Boc protection.
    • The N,O-bidentate directing group in this compound facilitates metal-catalyzed C–H bond functionalization, whereas the Boc group in the target compound prioritizes amine protection over directing reactivity .
  • Used in fragrances and pharmaceuticals due to its volatility and solubility in organic solvents. The Boc group in the target compound reduces volatility and enhances steric hindrance, limiting its use in vapor-phase applications .
  • (S)-Methyl 2-{(S)-2-[bis(4-methoxy-phenyl)methylideneamino]-3-hydroxy-propanamido}-3-methylbutanoate (): Shares a methyl ester and hydroxyl group but incorporates a bulky bis(4-methoxyphenyl) group instead of Boc protection. The Boc group offers milder deprotection conditions (acidic) compared to more stable aromatic protecting groups .

Physical and Chemical Properties

Relevant data from the evidence highlights trends among methyl esters and amino-hydroxy derivatives:

Compound Molecular Weight (Da) Boiling Point (°C) Solubility (Water) Key Functional Groups
This compound* ~247 (calculated) Not reported Low (hydrophobic) Boc-amine, hydroxyl, methyl ester
Methyl Salicylate () 152.15 222 Slightly soluble Hydroxyl, methyl ester
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () ~207 (calculated) Not reported Low Benzamide, hydroxyl
Compound from 109.0–124.4 (reported) Not reported Not reported Methyl ester, hydroxyl, imine

*Calculated based on structural formula; experimental data unavailable in provided evidence.

The Boc group increases molecular weight and hydrophobicity compared to simpler esters like methyl salicylate. This reduces water solubility, as seen in methyl salicylate’s partial solubility (1–10 mg/mL) , while the Boc derivative likely requires polar aprotic solvents (e.g., DMF, THF).

Data Tables

Table 1: Functional Group Comparison

Compound Boc Group Ester Hydroxyl Amine
This compound Yes Yes Yes Protected
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide No No Yes Free (amide)
Methyl Salicylate No Yes Yes No

Table 2: Physical Properties (From )

Property Methyl Salicylate Typical Methyl Esters
Boiling Point (°C) 222 150–250
Density (g/cm³) 1.18 0.9–1.2
Solubility in Water Slightly Low to moderate

Q & A

Q. What are the optimal conditions for introducing the Boc protecting group to Methyl 3-amino-2-hydroxypropanoate?

Methodological Answer: The tert-butoxycarbonyl (Boc) group is typically introduced under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). A catalytic base such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) is required to deprotonate the amine and activate the reaction. Reaction progress is monitored via TLC (Rf ~0.5 in 3:1 ethyl acetate/hexane) or LC-MS. Post-reaction, the product is purified via flash chromatography (silica gel, gradient elution) to remove unreacted reagents .

Q. How can researchers verify the enantiomeric purity of Methyl N-Boc-3-amino-2-hydroxypropanoate?

Methodological Answer: Chiral HPLC or supercritical fluid chromatography (SFC) with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended. A mobile phase of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid (TFA) can resolve enantiomers. Confirm purity using optical rotation measurements ([α]D²⁵) and compare to literature values (e.g., [α]D²⁵ = +12.5° in methanol for the (S)-enantiomer) .

Q. What purification strategies are effective for removing hydroxyl-containing byproducts during synthesis?

Methodological Answer: Byproducts such as di-Boc-protected species or hydroxyl-adducts can be removed via acid-base extraction. After Boc protection, dissolve the crude product in ethyl acetate and wash with 1M HCl to protonate unreacted amines. Neutralize the organic layer with saturated NaHCO₃, followed by brine. Final purification uses recrystallization from a 2:1 ether/pentane mixture or size-exclusion chromatography (SEC) .

Advanced Research Questions

Q. How can researchers mitigate racemization during Boc deprotection of this compound?

Methodological Answer: Racemization often occurs under acidic deprotection conditions (e.g., TFA or HCl/dioxane). To minimize this:

  • Use milder acids like 4N HCl in dioxane at 0–4°C.
  • Monitor reaction time rigorously (≤2 hours for TFA).
  • Add scavengers (e.g., triisopropylsilane) to quench carbocation intermediates.
    Validate enantiopurity post-deprotection using circular dichroism (CD) spectroscopy or chiral SFC .

Q. What analytical techniques resolve contradictions in stability data under varying pH conditions?

Methodological Answer: Contradictions in hydrolytic stability (e.g., Boc cleavage at pH <2 vs. pH 5) require a multi-technique approach:

  • pH-rate profiling : Conduct kinetic studies using UV-Vis spectroscopy (λ = 260 nm for Boc group).
  • NMR stability assays : Monitor degradation in D₂O at 25°C (¹H NMR, 400 MHz).
  • Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen (heating rate 10°C/min).
    Cross-reference results with computational models (DFT for hydrolysis pathways) .

Q. How to design experiments to probe steric effects in peptide coupling reactions involving this compound?

Methodological Answer: To study steric hindrance from the Boc-protected amine and hydroxyl groups:

  • Perform coupling trials with bulky (e.g., HATU) vs. less hindered (EDC/HOBt) reagents.
  • Use ¹³C NMR to track carbonyl reactivity (C=O signal at ~170 ppm).
  • Compare coupling yields in DMF vs. DCM to evaluate solvent polarity effects.
  • Employ molecular dynamics simulations to visualize spatial constraints .

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